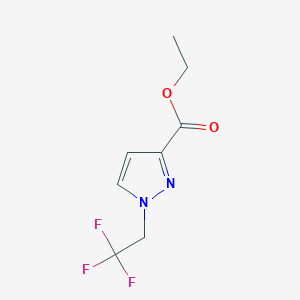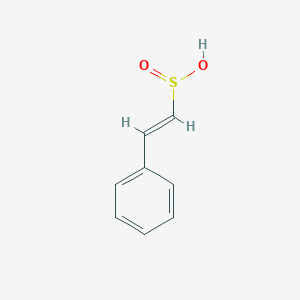![molecular formula C5H8Br2ClN B6596862 6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 1989671-22-8](/img/structure/B6596862.png)
6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-dibromo-3-azabicyclo[310]hexane hydrochloride is a bicyclic compound containing nitrogen and bromine atoms It is a derivative of 3-azabicyclo[310]hexane, where two bromine atoms are attached to the sixth carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-azabicyclo[3.1.0]hexane.
Bromination: The 3-azabicyclo[3.1.0]hexane is then subjected to bromination using bromine or a bromine-containing reagent. This step introduces the bromine atoms at the sixth carbon position.
Hydrochloride Formation: The final step involves the conversion of the brominated compound to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 3-azabicyclo[3.1.0]hexane.
Oxidation Reactions:
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., acetonitrile) and a catalyst (e.g., copper(I) iodide).
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: 3-azabicyclo[3.1.0]hexane.
Oxidation: Compounds with additional oxygen-containing functional groups.
科学研究应用
6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interactions of bicyclic compounds with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals.
作用机制
The mechanism of action of 6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms and the bicyclic structure contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use.
相似化合物的比较
Similar Compounds
6,6-dimethyl-3-azabicyclo[3.1.0]hexane: A similar compound with methyl groups instead of bromine atoms.
6,6-difluoro-3-azabicyclo[3.1.0]hexane: A compound with fluorine atoms replacing the bromine atoms.
3-azabicyclo[3.1.0]hexane: The parent compound without any substituents on the sixth carbon atom.
Uniqueness
6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to the presence of bromine atoms, which enhance its reactivity and potential applications. The bromine atoms can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
6,6-dibromo-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br2N.ClH/c6-5(7)3-1-8-2-4(3)5;/h3-4,8H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJHVIBFAIJJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2(Br)Br)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1989671-22-8 |
Source


|
| Record name | 6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














